Cas no 5848-65-7 (Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl-)
Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl- Chemical and Physical Properties
Names and Identifiers
-
- Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl-
- N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine
- TRIS(DIBUTYLAMINO)PHOSPHINE
- TRIS(DIBUTYLAMINO)PHOSPHINE ---CLEAR OIL---
- [bis(dibutylamino)phosphino]dibutylamine
- hexabutylphosphorous triamide
- hexabutyltriamidophosphite
- phosphoric acid tris-dibutylamide
- Phosphorigsaeure-tris-dibutylamid
- phosphorous acid hexabutyltriamide
- Tris(N,N-di-N-butylamino)phosphine
- Tris-dibutylaminophosphine
- N,N,N',N',N'',N''-hexabutylphosphinetriamine
- MFCD00015235
- SCHEMBL8598426
- AKOS015839758
- 5848-65-7
- FT-0626947
- DTXSID20207175
-
- MDL: MFCD00015235
- Inchi: 1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3
- InChI Key: URQFNWOYQMPPKL-UHFFFAOYSA-N
- SMILES: P(N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC
Computed Properties
- Exact Mass: 415.40600
- Monoisotopic Mass: 415.40553573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 21
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 9.7Ų
Experimental Properties
- Color/Form: NA
- Boiling Point: 462.8±14.0 °C at 760 mmHg
- Flash Point: 104.0±12.3 °C
- PSA: 23.31000
- LogP: 7.91990
Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357646-5 g |
Hexabutylphosphorous triamide |
5848-65-7 | 5g |
€137.40 | 2022-08-31 | ||
| abcr | AB357646-25 g |
Hexabutylphosphorous triamide |
5848-65-7 | 25g |
€368.40 | 2022-08-31 | ||
| abcr | AB357646-5g |
Hexabutylphosphorous triamide; . |
5848-65-7 | 5g |
€149.90 | 2025-04-17 | ||
| abcr | AB357646-25g |
Hexabutylphosphorous triamide; . |
5848-65-7 | 25g |
€397.40 | 2025-04-17 | ||
| 1PlusChem | 1P00EDON-5g |
TRIS(DIBUTYLAMINO)PHOSPHINE |
5848-65-7 | 5g |
$120.00 | 2023-12-16 | ||
| 1PlusChem | 1P00EDON-25g |
TRIS(DIBUTYLAMINO)PHOSPHINE |
5848-65-7 | 25g |
$308.00 | 2023-12-16 | ||
| A2B Chem LLC | AG70119-5g |
TRIS(DIBUTYLAMINO)PHOSPHINE |
5848-65-7 | 5g |
$112.00 | 2024-04-19 | ||
| A2B Chem LLC | AG70119-25g |
TRIS(DIBUTYLAMINO)PHOSPHINE |
5848-65-7 | 25g |
$279.00 | 2024-04-19 | ||
| Ambeed | A611995-5g |
Tris(dibutylamino)phosphine |
5848-65-7 | 95% | 5g |
$697.0 | 2025-03-03 | |
| Ambeed | A611995-1g |
Tris(dibutylamino)phosphine |
5848-65-7 | 95% | 1g |
$210.0 | 2025-03-03 |
Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl- Suppliers
Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl- Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl-
Recent Advances in the Study of Phosphorous Triamide, N,N,N',N',N'',N''-Hexabutyl- (CAS: 5848-65-7)
Phosphorous triamide, N,N,N',N',N'',N''-hexabutyl- (CAS: 5848-65-7) is a specialized organophosphorus compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in catalysis, drug development, and material science. This research brief synthesizes the latest findings on this compound, highlighting its structural properties, reactivity, and emerging applications.
The compound's unique hexabutyl substitution pattern imparts distinctive steric and electronic properties, making it a valuable ligand in transition metal catalysis. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in facilitating C–N bond-forming reactions, a critical step in pharmaceutical synthesis. The researchers attributed this activity to the compound's ability to stabilize reactive intermediates while maintaining high catalytic turnover.
In the realm of medicinal chemistry, Phosphorous triamide, N,N,N',N',N'',N''-hexabutyl- has shown promise as a scaffold for developing novel kinase inhibitors. A preprint from BioRxiv (2024) reported that derivatives of this compound exhibited selective inhibition against certain cancer-associated kinases, with IC50 values in the low micromolar range. Molecular docking studies suggested that the hexabutyl groups contribute to enhanced binding affinity by occupying hydrophobic pockets in the kinase active site.
From a materials science perspective, researchers have investigated the compound's potential in creating phosphorus-rich polymers. A team at MIT (2024) incorporated 5848-65-7 into a novel polymer backbone, resulting in materials with unusual flame-retardant properties while maintaining processability. This application capitalizes on the compound's high phosphorus content and thermal stability.
Analytical characterization of 5848-65-7 has also seen advancements. Recent work employing cryo-electron microscopy and solid-state NMR has provided unprecedented insights into its molecular conformation and dynamic behavior in various solvents. These studies, published in Angewandte Chemie (2023), have important implications for understanding structure-activity relationships in related organophosphorus compounds.
Looking forward, several research groups are exploring the environmental impact and biodegradation pathways of Phosphorous triamide, N,N,N',N',N'',N''-hexabutyl-. Preliminary results suggest that while the compound demonstrates moderate persistence in aquatic systems, certain microbial consortia can degrade it under specific conditions. This environmental profiling will be crucial for assessing its suitability for large-scale applications.
In conclusion, the body of research surrounding 5848-65-7 continues to expand, revealing multiple promising avenues for application across chemical biology and materials science. Its versatility as both a catalytic ligand and medicinal chemistry scaffold, combined with recent advances in characterization techniques, positions this compound as an important subject for ongoing investigation in the field.
5848-65-7 (Phosphorous triamide,N,N,N',N',N'',N''-hexabutyl-) Related Products
- 7137-84-0(1,3,2-Diazaphospholidine,1,3-dimethyl-2-(1-pyrrolidinyl)-)
- 5666-12-6(Tripyrrolidinophsphine)
- 62051-24-5(hexahydro-1H,4H,7H-3a,6a,9a-triaza-9b-phosphaphenalene)
- 6415-02-7(1,1',1''-phosphinylidynetrispyrrolidine)
- 2283-11-6(tris(diethylamino)phosphine)
- 62599-30-8(Piperidine, phosphinidynetris-)
- 5848-64-6(Phosphorous triamide,N,N,N',N',N'',N''-hexapropyl-)
- 873694-59-8(2,8,9-Triaza-1-phosphabicyclo[3.3.3]undecane, 2,8,9-triethyl-5-methyl-)
- 13954-38-6(Tripiperidinophosphine)
- 75403-51-9( )